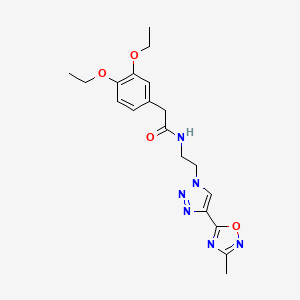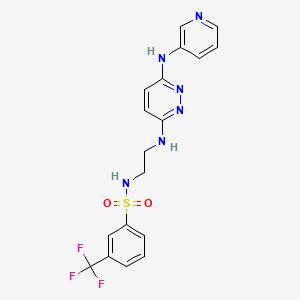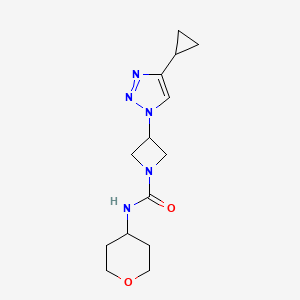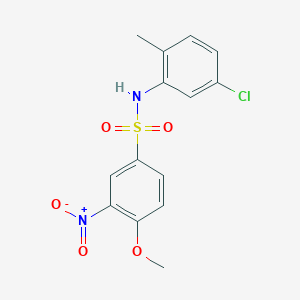
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as NM-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in cancer cell growth and proliferation. It also affects the expression of certain genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several advantages for use in lab experiments, including its high purity and specificity for certain enzymes and genes involved in cancer cell growth. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide, including its potential use in combination with other cancer treatments, its application in the treatment of other diseases such as inflammatory disorders, and the development of more efficient synthesis methods to improve its availability for research purposes. Further studies are also needed to determine its safety and efficacy in human trials.
In conclusion, N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a promising compound for scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further studies to determine its potential as a cancer treatment and its applications in other areas of research.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base. This reaction yields N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide as a yellow solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising compound for the development of cancer treatments.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-9-3-4-10(15)7-12(9)16-23(20,21)11-5-6-14(22-2)13(8-11)17(18)19/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEGVLMIMPMNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)
![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)
![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)
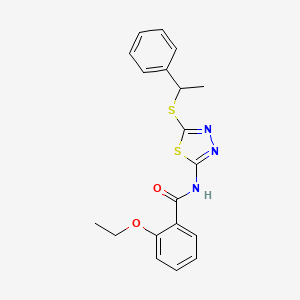
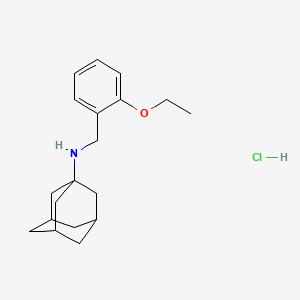
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)
